(R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid
CAS No.: 103733-65-9
VCID: VC21538434
Molecular Formula: C10H11NO2
Molecular Weight: 177.2 g/mol
* For research use only. Not for human or veterinary use.

Description |
(R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid is a compound of significant interest in the field of medicinal chemistry, particularly due to its unique structural properties and potential applications in pharmaceutical development. This compound serves as a constrained analogue of phenylalanine, capable of adopting specific conformations such as beta-bends and helical structures, which are crucial for its biological activity . Pharmaceutical DevelopmentThis compound is used as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its incorporation into drug molecules can enhance drug efficacy and specificity by providing a constrained structure that interacts favorably with biological targets . Neuroscience Research(R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid is utilized in neuroscience research to explore neuroprotective properties. It aids in the investigation of potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's . Biochemical StudiesThe compound serves as a valuable tool in biochemical assays, enabling researchers to study enzyme activities and metabolic pathways. This can lead to breakthroughs in understanding metabolic disorders and developing therapeutic interventions . Natural Product SynthesisIt plays a role in the synthesis of natural products, providing a framework for creating complex molecules found in nature. These molecules have applications ranging from agriculture to medicine . Drug Delivery SystemsResearch is ongoing into its potential use in drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs, thereby improving therapeutic outcomes . Biological Activities and Potential Therapeutic Applications(R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid has been explored for its potential in various biological pathways, including anti-infection, apoptosis, autophagy, cell cycle/DNA damage, and neuronal signaling . Its constrained structure allows it to adopt specific conformations that can interact with biological targets, making it a valuable tool in drug design.
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CAS No. | 103733-65-9 | ||||||||||||
Product Name | (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid | ||||||||||||
Molecular Formula | C10H11NO2 | ||||||||||||
Molecular Weight | 177.2 g/mol | ||||||||||||
IUPAC Name | (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | ||||||||||||
Standard InChI | InChI=1S/C10H11NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m1/s1 | ||||||||||||
Standard InChIKey | BWKMGYQJPOAASG-SECBINFHSA-N | ||||||||||||
Isomeric SMILES | C1[C@@H]([NH2+]CC2=CC=CC=C21)C(=O)[O-] | ||||||||||||
SMILES | C1C(NCC2=CC=CC=C21)C(=O)O | ||||||||||||
Canonical SMILES | C1C([NH2+]CC2=CC=CC=C21)C(=O)[O-] | ||||||||||||
Synonyms | 103733-65-9;(R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylicacid;(R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylicacid;(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid;(R)-(+)-1,2,3,4-Tetrahydroisoquinoline-3-CarboxylicAcid;D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylicacid;1,2,3,4-D-tetrahydroisoquinoline-3-carboxylicacid;(3R)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylicacid;AC1LEHRS;AC1Q5QX4;KSC174K4J;87433_ALDRICH;SCHEMBL288260;Jsp000377;87433_FLUKA;CTK0H4544;BWKMGYQJPOAASG-SECBINFHSA-N;MolPort-001-758-754;BB_NC-1451;KST-1A8052;ZINC105273;ANW-43631;AR-1A7804;CT-250;MFCD00144038 | ||||||||||||
PubChem Compound | 712398 | ||||||||||||
Last Modified | Aug 15 2023 |
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